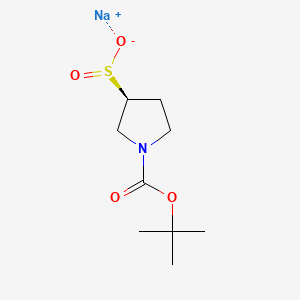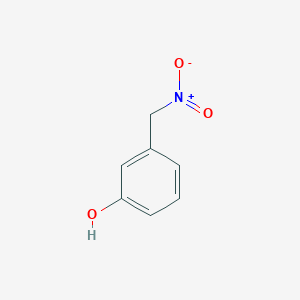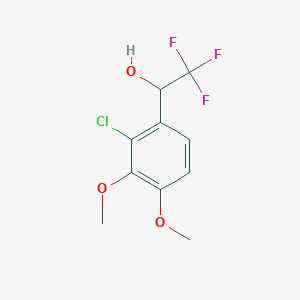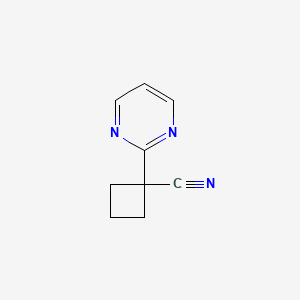
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a 3-methylphenyl group at the 5-position of the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid hydrazide with bromine and sulfur in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as acetic acid or ethanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
科学研究应用
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify specific analytes.
作用机制
The mechanism of action of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiadiazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Bromo-5-(2-methylphenyl)-1,3,4-thiadiazole
- 2-Chloro-5-(3-methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions.
属性
分子式 |
C9H7BrN2S |
|---|---|
分子量 |
255.14 g/mol |
IUPAC 名称 |
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |
InChI 键 |
QLWQCSNTMJAOCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
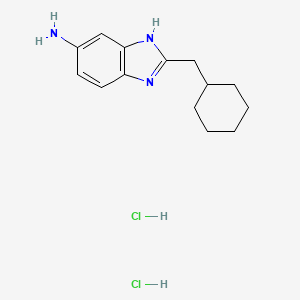
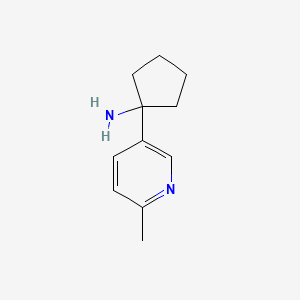
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
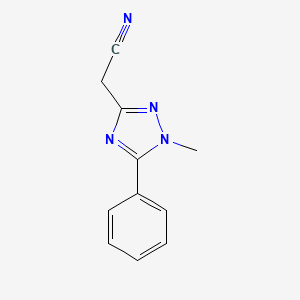


![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
